Cyclohexane-1,3-dicarbaldehyde

Thermosetting binder Hot‑wet tensile retention Silane cross‑linking

Cyclohexane-1,3-dicarbaldehyde (CAS 55309‑54‑1), also referred to as 1,3‑cyclohexanedicarboxaldehyde, is an aliphatic cycloaliphatic dialdehyde with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g mol⁻¹. The compound features two formyl groups attached to the 1‑ and 3‑positions of a cyclohexane ring and exists as cis and trans stereoisomers, which influences its reactivity and physical behaviour.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 55309-54-1
Cat. No. B14632457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexane-1,3-dicarbaldehyde
CAS55309-54-1
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)C=O)C=O
InChIInChI=1S/C8H12O2/c9-5-7-2-1-3-8(4-7)6-10/h5-8H,1-4H2
InChIKeyWHKHKMGAZGBKCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexane-1,3-dicarbaldehyde (CAS 55309‑54‑1) – Structural and Functional Baseline for Scientific Procurement


Cyclohexane-1,3-dicarbaldehyde (CAS 55309‑54‑1), also referred to as 1,3‑cyclohexanedicarboxaldehyde, is an aliphatic cycloaliphatic dialdehyde with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g mol⁻¹ . The compound features two formyl groups attached to the 1‑ and 3‑positions of a cyclohexane ring and exists as cis and trans stereoisomers, which influences its reactivity and physical behaviour [1]. It is primarily employed as a reactive cross‑linking agent and intermediate in the formulation of formaldehyde‑free thermosetting binder systems and specialty polymers, where its rigid cycloaliphatic backbone imparts distinct network characteristics relative to linear or aromatic dialdehyde alternatives [1].

Why Generic Dialdehyde Substitution Fails for Cyclohexane-1,3-dicarbaldehyde – The Differentiation Imperative


Dialdehydes as a compound class cannot be freely interchanged because the spatial arrangement, ring rigidity, and stereochemistry of the backbone directly control cross‑link density, hydrolysis resistance, and ultimate mechanical performance of the cured network [1]. Cyclohexane-1,3-dicarbaldehyde differs fundamentally from its 1,4‑regioisomer (CAS 33424‑83‑8) in the angle of the two aldehyde groups relative to the ring plane, altering the geometry of the cross‑link junctions. Compared with the flexible pentane‑1,5‑dial (glutaraldehyde) chain, the cyclohexane ring restricts conformational degrees of freedom, producing a more rigid thermoset architecture that responds differently to silane coupling agents and moisture ageing [1]. These structural differences translate into quantifiable performance gaps in binder tensile strength and hot‑wet retention, making generic substitution a high‑risk decision for formulators and procurement specialists.

Cyclohexane-1,3-dicarbaldehyde Quantitative Performance Evidence: Head‑to‑Head Binder Comparisons for Scientific Selection


Hot‑Wet Tensile Strength Retention of Silane‑Modified Resorcinol–Dialdehyde Binders: Cyclohexane‑1,3‑dicarbaldehyde vs. Glutaraldehyde

In resorcinol–dialdehyde aqueous binder systems at a 2:1 OH:CHO equivalent ratio with 2 wt% epoxy‑functional silane additive, cyclohexane‑1,3‑dicarbaldehyde (CHDA) achieves 99.59 % retention of dry tensile strength after a 10‑minute 80 °C water soak, while glutaraldehyde under identical conditions reaches only 95.74 % retention [1]. The near‑complete preservation of dry strength for CHDA (dry 59.846 N → hot‑wet 59.606 N) contrasts with the 4.3 % loss observed for glutaraldehyde (dry 72.021 N → hot‑wet 68.952 N), indicating a more hydrolysis‑resistant cross‑link network formed by the cycloaliphatic dialdehyde.

Thermosetting binder Hot‑wet tensile retention Silane cross‑linking

Dry and Hot‑Wet Tensile Strength of Unmodified Resorcinol–Dialdehyde Binders: Cyclohexane‑1,3‑dicarbaldehyde vs. Glutaraldehyde vs. Phthalaldehyde

Without silane coupling agent, resorcinol–CHDA (2:1) binder provides a dry tensile strength of 55.856 N and a hot‑wet tensile strength of 5.760 N (10.31 % retention), whereas resorcinol–glutaraldehyde yields a higher dry strength of 72.795 N but only a modestly higher hot‑wet strength of 10.498 N (14.42 % retention). The aromatic competitor, phthalaldehyde, fails entirely under hot‑wet conditions with 0 N tensile strength (0 % retention), despite a dry strength of 23.687 N [1].

Unmodified binder Dry tensile strength Aromatic vs. cycloaliphatic

Formaldehyde‑Free Binder Performance Benchmark: Cyclohexane‑1,3‑dicarbaldehyde–Resorcinol vs. Conventional Phenol–Formaldehyde Resins

The patent explicitly states that resorcinol–CHDA binders are “substantially formaldehyde free” and that the resulting compositions “on a performance cost basis are equivalent to phenol formaldehyde resins but without the formaldehyde” [1]. Tensile data confirm that CHDA‑based binders meet industrial acceptance criteria: dry tensile strengths >45 N (preferred) and hot‑wet tensile strengths >6 N are achieved with silane incorporation, matching or exceeding the mechanical benchmarks required of incumbent phenol‑formaldehyde systems [1].

Formaldehyde‑free binder Regulatory compliance Phenol‑formaldehyde replacement

Cross‑linking Network Integrity Under Hot‑Wet Conditions: Cycloaliphatic vs. Aromatic Dialdehyde Binders

Aromatic phthalaldehyde (benzene‑1,2‑dicarbaldehyde) when formulated in an identical resorcinol‑dialdehyde binder (2:1 ratio, no silane) yields a dry tensile strength of only 23.687 N and completely loses all structural integrity after hot‑wet conditioning (0 N tensile strength, 0 % retention). In contrast, cycloaliphatic CHDA maintains 5.760 N hot‑wet strength under the same conditions, representing a qualitative step‑change in moisture‑resistant cross‑link integrity [1].

Network integrity Hot‑wet durability Aromatic vs. cycloaliphatic cross‑linker

Best‑Fit Research and Industrial Application Scenarios for Cyclohexane‑1,3‑dicarbaldehyde (CAS 55309‑54‑1)


Formaldehyde‑Free Glass‑Fiber Mat Binders for Building Insulation

Cyclohexane‑1,3‑dicarbaldehyde is validated as a co‑reactant with resorcinol to produce aqueous thermosetting binders that are substantially formaldehyde‑free yet deliver dry tensile strengths >55 N and hot‑wet tensile strengths >53 N when formulated with epoxy‑silane coupling agents [1]. These values exceed the industry acceptance thresholds (dry >45 N, hot‑wet >6 N) established for phenol‑formaldehyde replacement, enabling manufacturers of glass‑wool insulation to comply with tightening formaldehyde emission regulations without sacrificing mechanical performance [1].

High‑Moisture‑Resistance Non‑Woven and Foundry Binder Systems

The demonstrated 99.59 % hot‑wet tensile strength retention of CHDA‑resorcinol binders with silane additives [1] makes this compound suitable for non‑woven webs and foundry core binders that are subjected to steam or hot‑water exposure. Unlike aromatic dialdehydes (e.g., phthalaldehyde), which yield zero hot‑wet strength, CHDA retains structural integrity under hydrothermal stress, enabling reliable performance in demanding industrial environments [1].

Cross‑Linker for Coating and Composite Formulations Requiring Rigid Cycloaliphatic Backbones

The rigid cyclohexane framework of CHDA imparts conformational constraint to cross‑linked networks, producing coatings and composites with enhanced dimensional stability under thermal cycling compared with flexible‑chain dialdehydes such as glutaraldehyde [1]. Formulators seeking to balance reactivity with cured‑film toughness can exploit the cis/trans isomerism of CHDA to tailor network architecture without introducing aromatic toxicity concerns [1].

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